molecular formula C5H10ClNO3 B578127 (R)-Morpholine-2-carboxylic acid hydrochloride CAS No. 1273577-14-2

(R)-Morpholine-2-carboxylic acid hydrochloride

Cat. No.: B578127
CAS No.: 1273577-14-2
M. Wt: 167.589
InChI Key: XLKJUXXMBJDEBH-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Morpholine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a hydrochloride salt. The compound’s chiral nature makes it particularly valuable in asymmetric synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Morpholine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic morpholine-2-carboxylic acid or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic morpholine-2-carboxylic acid using chiral amines or other resolving agents to obtain the desired enantiomer. Another approach involves the asymmetric hydrogenation of morpholine-2-carboxylic acid derivatives using chiral catalysts under specific reaction conditions, such as controlled temperature and pressure.

Industrial Production Methods

Industrial production of ®-Morpholine-2-carboxylic acid hydrochloride often employs large-scale chiral resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Morpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

®-Morpholine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-Morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Morpholine-2-carboxylic acid hydrochloride: The enantiomer of ®-Morpholine-2-carboxylic acid hydrochloride, with similar chemical properties but different biological activities.

    Morpholine-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position of the morpholine ring.

    Pyrrolidine-2-carboxylic acid: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

®-Morpholine-2-carboxylic acid hydrochloride is unique due to its chiral nature and the specific positioning of the carboxylic acid group on the morpholine ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJUXXMBJDEBH-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-14-2
Record name (2R)-morpholine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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